5-Ethylthio pyrrolidin-2-one
Description
5-Ethylthio pyrrolidin-2-one is a γ-lactam derivative featuring a five-membered cyclic amide core with an ethylthio (-S-C₂H₅) substituent at the 5-position of the pyrrolidin-2-one ring. Pyrrolidin-2-one itself is the parent compound of the γ-lactam class, widely studied for its structural rigidity, hydrogen-bonding capabilities (via the carbonyl group), and pharmacological relevance . The introduction of substituents like ethylthio modifies electronic, steric, and solubility properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
5-ethylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NOS/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) |
InChI Key |
MQTDGDQYHNDLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the pyrrolidin-2-one ring significantly alter molecular behavior. Key comparisons include:
Key Observations:
Physicochemical and Analytical Properties
- Chirality : Unlike 4C-substituted derivatives (which introduce a chiral center), 5-substituted pyrrolidin-2-ones like 5-ethylthio may lack chirality unless additional stereocenters exist .
- Chromatographic Behavior: 4C-substituted derivatives are resolved using 3,5-dichlorophenylcarbamate CSPs with ethanol/hexane mobile phases. 5-substituted analogs may require modified conditions due to altered polarity .
- Solubility : Ethylthio’s lipophilicity likely reduces aqueous solubility compared to polar derivatives (e.g., 1-carboethoxymethyl pyrrolidin-2-one) .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Ethylthio pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrrolidin-2-one derivatives with ethylthiol groups. A validated approach involves oxidation of intermediates (e.g., 5-vinylpyrrolidin-2-one) using H₂O₂ in aqueous media, followed by ring-opening with HCl and neutralization with triethylamine . Optimization requires monitoring reaction temperature (80–85°C for oxidation) and stoichiometric ratios to minimize side products.
Q. How can the acid-base properties of 5-Ethylthio pyrrolidin-2-one be experimentally characterized?
- Methodological Answer : Electrostatic potential (ESP) calculations on nitrogen and hydrogen atoms provide insights into basicity and acidity. For example, ESP values on the pyrrolidin-2-one nitrogen correlate with pKa measurements in dimethylsulfoxide, where decreased basicity is observed due to electron-withdrawing effects of the ethylthio group . Titration experiments in aprotic solvents (e.g., DMSO) combined with computational modeling (DFT) are recommended for validation.
Q. What spectroscopic techniques are critical for structural elucidation of 5-Ethylthio pyrrolidin-2-one derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and lactam carbonyl (δ ~175–180 ppm).
- FT-IR : Confirm lactam C=O stretching (~1680–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
- MS (ESI) : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁NOS requires m/z 158.0743).
Advanced Research Questions
Q. How can QSAR models predict the biological activity of 5-Ethylthio pyrrolidin-2-one derivatives, and what descriptors are most significant?
- Methodological Answer : A validated QSAR model for pyrrolidin-2-one derivatives incorporates three descriptors:
| Descriptor | Role in Activity | Example Range | Impact on Activity |
|---|---|---|---|
| JGI4 | Topological charge distribution | 0.016–0.040 | Inverse correlation |
| PCR | Molecular branching/size | 1.182–1.309 | Positive correlation |
| Hy | Hydrophilicity | -0.8–0.4 | Moderate influence |
| The model (R² = 0.95, Q² = 0.74) was validated via Y-scrambling and external testing (QEXT = 0.86) . To apply this framework, compute descriptors using software like Dragon or PaDEL-Descriptor and validate with leave-many-out cross-validation. |
Q. What statistical validation methods ensure robustness in QSAR models for pyrrolidin-2-one analogs?
- Methodological Answer :
- Y-Scrambling : Perform 10+ iterations with randomized activity data; R² < 0.2 confirms no chance correlation .
- External Validation : Reserve 30% of compounds as a test set; QEXT > 0.5 indicates predictive power .
- Internal Validation : Use LOO (leave-one-out) and LMO (leave-many-out) with Q² > 0.7 for stability .
Q. How do substituent positions on the pyrrolidin-2-one ring influence electrostatic charge distribution and bioactivity?
- Methodological Answer : Substituents like ethylthio groups alter charge density on the lactam nitrogen, reducing basicity and increasing acidity. For example, ESP values on nitrogen drop from -72.8 kJ/mol (unsubstituted pyrrolidine) to -13.3 kJ/mol (succinimide analogs), impacting hydrogen-bonding interactions with biological targets . Molecular dynamics simulations (e.g., GROMACS) can map charge distribution and predict binding affinities.
Q. What experimental strategies resolve contradictions in reported bioactivity data for 5-Ethylthio pyrrolidin-2-one analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply mixed-effects models to account for variability in assay conditions .
- Dose-Response Repetition : Re-test outliers (e.g., compound 5 in ) under standardized conditions (pH 7.4, 37°C) to confirm activity trends.
- Structural Validation : Use X-ray crystallography or NOESY NMR to verify stereochemistry and conformation discrepancies .
Methodological Best Practices
- Data Reporting : Follow guidelines in Beilstein Journal of Organic Chemistry: Include experimental details (solvents, catalysts, purity) in supplementary materials and limit main text to 5 key compounds .
- Ethical Compliance : Ensure research questions adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
